

Formylurea: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Formylurea**

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Abstract

Formylurea, a simple derivative of urea, holds significant interest in various scientific domains, from synthetic chemistry to pharmacology. This technical guide provides an in-depth exploration of the discovery and history of **formylurea**, detailing its synthesis, chemical properties, and biological activities. The document summarizes key quantitative data in structured tables, provides detailed experimental protocols for its synthesis and characterization, and includes visualizations of relevant chemical and biochemical pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Discovery and History

The precise historical moment of the initial discovery and synthesis of mono-**formylurea** is not as definitively documented as the landmark synthesis of urea by Friedrich Wöhler in 1828.[1][2] Wöhler's synthesis of urea from inorganic precursors, specifically the reaction of silver cyanate with ammonium chloride, is widely regarded as a pivotal moment in the history of chemistry, challenging the theory of vitalism.[1][2]

While the direct lineage to the first synthesis of **formylurea** is less clear, its preparation is conceptually a straightforward extension of urea chemistry. The reaction of urea with formic acid to produce **formylurea** and its derivatives has been a subject of study, with research

indicating that the reaction can yield **N,N'-diformylurea**.^{[3][4][5]} The synthesis of **mono-formylurea** can be achieved by carefully controlling the stoichiometry of the reactants. The reaction is self-catalyzed by formic acid and can proceed at room temperature.^{[3][4]}

Chemical Properties and Synthesis

Formylurea (N-carbamoylformamide) is a white, crystalline solid with the chemical formula $C_2H_4N_2O_2$ and a molecular weight of 88.07 g/mol .^[6] It is soluble in water and possesses both a urea and a formyl functional group, which contribute to its chemical reactivity.

Synthesis of Formylurea

The primary method for synthesizing **formylurea** is the reaction of urea with formic acid.^[3] This reaction can be controlled to favor the formation of **mono-formylurea** or **di-formylurea**.

Table 1: Physical and Chemical Properties of **Formylurea**

Property	Value	Reference
Molecular Formula	$C_2H_4N_2O_2$	[6]
Molecular Weight	88.07 g/mol	[6]
IUPAC Name	N-carbamoylformamide	[6]
CAS Number	1190-24-5	[6][7]
Appearance	White crystalline solid	
Melting Point	168-169 °C	
Solubility	Soluble in water	

Experimental Protocol: Laboratory Synthesis of N-Formylurea

This protocol describes a general method for the synthesis of **N-formylurea** in a laboratory setting.

Materials:

- Urea
- Formic acid (90%)
- Ice water
- Beaker
- Magnetic stirrer and stir bar
- Heating mantle (optional)
- Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
- Crystallizing dish

Procedure:

- In a beaker, dissolve urea in formic acid. A molar ratio of approximately 1:1.2 of urea to formic acid is a reasonable starting point to favor mono-formylation. For example, for 1 mole of urea (60.06 g), use 1.2 moles of 90% formic acid (approximately 61.4 mL).
- The reaction can proceed at room temperature with stirring and is slightly exothermic.^[4] The mixture can be gently heated to between 30°C and 40°C to increase the reaction rate.
- Continue stirring the mixture. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
- Once the reaction is deemed complete, the mixture is cooled in an ice bath to induce crystallization of the **formylurea** product.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold water to remove any unreacted starting materials and impurities.
- The purified **formylurea** crystals are then dried, for example, in a desiccator or a vacuum oven at a low temperature.

Characterization: The identity and purity of the synthesized **formylurea** can be confirmed using various analytical techniques:

- Melting Point: Compare the observed melting point with the literature value.
- NMR Spectroscopy (^1H and ^{13}C): To confirm the molecular structure.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, N-H, C-H).
- Mass Spectrometry (MS): To determine the molecular weight.

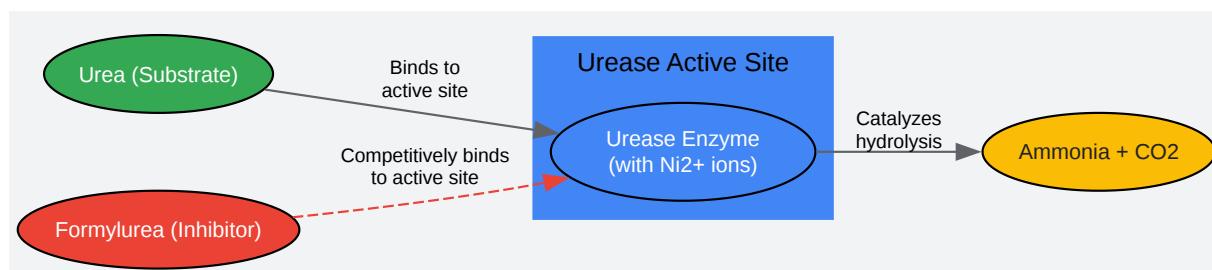
Biological Activity and Mechanisms of Action

Formylurea and its derivatives exhibit a range of biological activities, primarily attributed to their ability to interact with enzymes and other proteins.

Urease Inhibition

One of the most studied biological activities of **formylurea** derivatives is the inhibition of the enzyme urease.[8][9] Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process that can have detrimental effects in agriculture (nitrogen loss) and medicine (pathogenesis of *Helicobacter pylori*).[10]

Urease inhibitors can be classified as active-site directed or mechanism-based.[8] **Formylurea** and its analogs, being structurally similar to urea, can act as competitive inhibitors by binding to the active site of the enzyme, thereby preventing the substrate (urea) from binding.[9][11] The interaction with the nickel ions in the active site is a key aspect of the inhibitory mechanism.[8]



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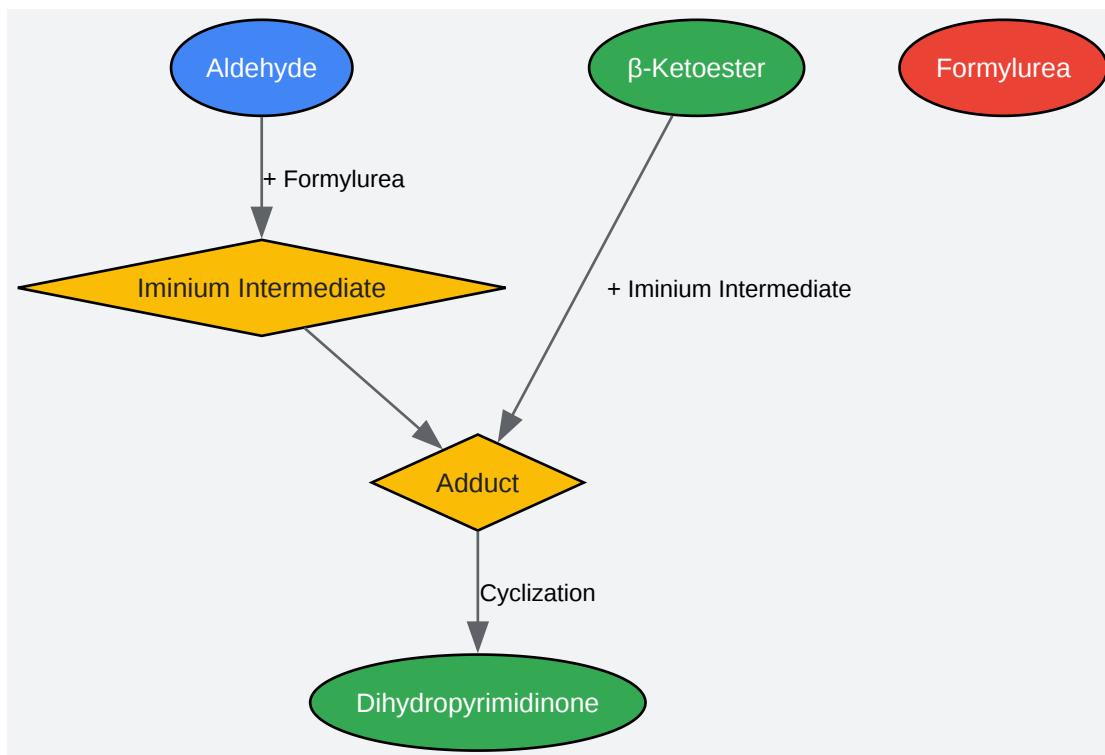
Mechanism of competitive inhibition of urease by **formylurea**.

Protein Interaction and Denaturation

Urea is a well-known protein denaturant, and its mechanism of action is thought to involve both direct and indirect interactions with the protein.[12][13] The direct interaction model suggests that urea can form hydrogen bonds with the protein backbone and interact favorably with amino acid side chains through van der Waals forces, leading to the disruption of the protein's native structure.[13][14] **Formylurea**, with its additional formyl group, can also participate in such interactions, potentially influencing protein structure and function.

Role in Three-Component Reactions

In synthetic organic chemistry, **formylurea** can participate in multicomponent reactions, such as the Biginelli reaction, to generate complex heterocyclic molecules with potential pharmaceutical applications.[15][16][17] In these reactions, **formylurea** acts as a key building block.



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Simplified workflow of the Biginelli three-component reaction involving **formylurea**.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of N,N'-diformylurea, a close derivative of **formylurea**, as detailed in patent literature.

Table 2: Reaction Parameters for the Synthesis of N,N'-Diformylurea

Parameter	Value	Reference
Reactants	Urea and Formic Acid	[4][5]
Molar Ratio (Formic Acid:Urea)	~2:1	[4][5]
Reaction Temperature	15 °C to 40 °C (room temperature is suitable)	[4]
Reaction Time	Completion within 24 hours at room temperature	[4]

Conclusion

Formylurea is a molecule with a rich chemistry and diverse biological relevance. While its specific historical discovery is not as celebrated as that of its parent compound, urea, its synthesis from readily available starting materials and its utility in both synthetic and biological contexts make it a compound of ongoing interest. For researchers in drug development, its role as a scaffold in multicomponent reactions and the urease inhibitory activity of its derivatives present promising avenues for future investigation. This guide has provided a foundational understanding of **formylurea**, offering detailed protocols and visualizations to aid in further research and application.

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